Cas no 835898-37-8 (5-Bromo-2-Phenylmethoxybenzonitrile)

5-Bromo-2-Phenylmethoxybenzonitrile structure
835898-37-8 structure
상품 이름:5-Bromo-2-Phenylmethoxybenzonitrile
CAS 번호:835898-37-8
MF:C14H10BrNO
메가와트:288.13930273056
MDL:MFCD01446695
CID:1809500

5-Bromo-2-Phenylmethoxybenzonitrile 화학적 및 물리적 성질

이름 및 식별자

    • Benzonitrile, 5-bromo-2-(phenylmethoxy)-
    • 2-(benzyloxy)-5-bromobenzonitrile
    • 2-Benzyloxy-5-bromo-benzonitrile
    • 5-Bromo-2-(phenylmethoxy)benzonitrile (ACI)
    • 5-Bromo-2-Phenylmethoxybenzonitrile
    • MDL: MFCD01446695
    • 인치: 1S/C14H10BrNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2
    • InChIKey: PEIVFKIPZRHNDR-UHFFFAOYSA-N
    • 미소: N#CC1C(OCC2C=CC=CC=2)=CC=C(Br)C=1

계산된 속성

  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 3

5-Bromo-2-Phenylmethoxybenzonitrile 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB461910-1 g
2-(Benzyloxy)-5-bromobenzonitrile
835898-37-8
1g
€904.60 2023-07-18
eNovation Chemicals LLC
D960420-100mg
2-(benzyloxy)-5-bromobenzonitrile
835898-37-8 95%
100mg
$225 2024-06-06
eNovation Chemicals LLC
D960420-250mg
2-(benzyloxy)-5-bromobenzonitrile
835898-37-8 95%
250mg
$370 2024-06-06
eNovation Chemicals LLC
D966991-250mg
2-Benzyloxy-5-bromo-benzonitrile
835898-37-8 95%
250mg
$340 2024-07-28
eNovation Chemicals LLC
D960420-1g
2-(benzyloxy)-5-bromobenzonitrile
835898-37-8 95%
1g
$725 2024-06-06
eNovation Chemicals LLC
D966991-500mg
2-Benzyloxy-5-bromo-benzonitrile
835898-37-8 95%
500mg
$455 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0287-250mg
2-Benzyloxy-5-bromo-benzonitrile
835898-37-8 98%
250mg
1687.6CNY 2021-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1412752-50mg
5-Bromo-2-(phenylmethoxy)benzonitrile
835898-37-8 98%
50mg
¥1630.00 2024-07-28
abcr
AB461910-100mg
2-(Benzyloxy)-5-bromobenzonitrile; .
835898-37-8
100mg
€300.40 2025-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1412752-1g
5-Bromo-2-(phenylmethoxy)benzonitrile
835898-37-8 98%
1g
¥6511.00 2024-07-28

5-Bromo-2-Phenylmethoxybenzonitrile 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  15 h, rt
참조
p-Hydroxyphenacyl photoremovable protecting groups - Robust photochemistry despite substituent diversity
Givens, Richard S.; et al, Canadian Journal of Chemistry, 2011, 89(3), 364-384

합성회로 2

반응 조건
1.1 Catalysts: Iodine Solvents: Acetonitrile ;  12 h, 35 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
참조
Mechanistic study on iodine-catalyzed aromatic bromination of aryl ethers by N-Bromosuccinimide
Pramanick, Pranab Kumar; et al, Tetrahedron, 2017, 73(50), 7105-7114

합성회로 3

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  23 h, reflux
참조
Analogues of Orphan Nuclear Receptor Small Heterodimer Partner Ligand and Apoptosis Inducer (E)-4-[3-(1-Adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic Acid. 2. Impact of 3-Chloro Group Replacement on Inhibition of Proliferation and Induction of Apoptosis of Leukemia and Cancer Cell Lines
Xia, Zebin; et al, Journal of Medicinal Chemistry, 2012, 55(1), 233-249

합성회로 4

반응 조건
1.1 Reagents: Cesium carbonate ,  Potassium carbonate Solvents: Acetonitrile ;  15 min, 40 °C
1.2 3 h, reflux
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetic anhydride ,  Pyridine ;  4 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
참조
Synthesis of benzyloxycyanophenylboronic esters
El Bialy, Serry A. A.; et al, Heterocyclic Communications, 2011, 17, 11-16

합성회로 5

반응 조건
1.1 -
2.1 Catalysts: Iodine Solvents: Acetonitrile ;  12 h, 35 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
참조
Mechanistic study on iodine-catalyzed aromatic bromination of aryl ethers by N-Bromosuccinimide
Pramanick, Pranab Kumar; et al, Tetrahedron, 2017, 73(50), 7105-7114

합성회로 6

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetic anhydride ,  Pyridine ;  4 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
참조
Synthesis of benzyloxycyanophenylboronic esters
El Bialy, Serry A. A.; et al, Heterocyclic Communications, 2011, 17, 11-16

합성회로 7

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, reflux
참조
Structure-activity relationships in a novel series of 7-substituted-aryl quinolines and 5-substituted-aryl benzothiazoles at the metabotropic glutamate receptor subtype 5
Zhang, Peng; et al, Bioorganic & Medicinal Chemistry, 2010, 18(9), 3026-3035

5-Bromo-2-Phenylmethoxybenzonitrile Raw materials

5-Bromo-2-Phenylmethoxybenzonitrile Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:835898-37-8)5-Bromo-2-Phenylmethoxybenzonitrile
A1042511
순결:99%
재다:1g
가격 ($):601.0